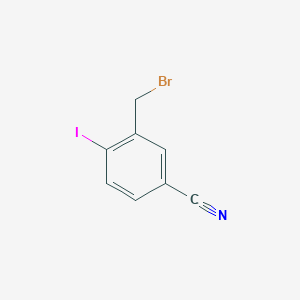![molecular formula C94H80N4O2S6 B13148426 2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound It features multiple aromatic rings, hexylphenyl groups, and a dicyanomethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. Common techniques might include:
Aldol Condensation: To form carbon-carbon bonds.
Cyclization Reactions: To create the cyclic structures.
Functional Group Transformations: To introduce specific functional groups like cyano or oxo groups.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Catalytic Processes: To increase yield and reduce reaction times.
Purification Techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions could be used to modify the dicyanomethylidene group.
Substitution: Various substitution reactions could introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: As a building block for more complex molecules.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: Use in the development of probes for biological research.
Industry
Electronics: Potential use in organic electronics due to its complex structure.
Catalysis: As a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular Interactions: Binding to specific molecular targets.
Pathway Modulation: Influencing biochemical pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds with similar indene structures.
Hexylphenyl Compounds: Molecules with hexylphenyl groups.
Dicyanomethylidene Compounds: Compounds featuring the dicyanomethylidene moiety.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and aromatic systems, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C94H80N4O2S6 |
|---|---|
Molecular Weight |
1490.1 g/mol |
IUPAC Name |
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H80N4O2S6/c1-5-9-13-17-25-57-33-41-63(42-34-57)93(64-43-35-58(36-44-64)26-18-14-10-6-2)79-85-75(51-67(101-85)49-73-77(61(53-95)54-96)69-29-21-23-31-71(69)83(73)99)103-87(79)89-81(93)91-92(105-89)82-90(106-91)88-80(86-76(104-88)52-68(102-86)50-74-78(62(55-97)56-98)70-30-22-24-32-72(70)84(74)100)94(82,65-45-37-59(38-46-65)27-19-15-11-7-3)66-47-39-60(40-48-66)28-20-16-12-8-4/h21-24,29-52H,5-20,25-28H2,1-4H3/b73-49+,74-50+ |
InChI Key |
WFLCAWYQVZEHEO-KQSQOKRMSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC7=C6SC(=C7)/C=C\8/C(=O)C9=CC=CC=C9C8=C(C#N)C#N)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C2=C(S1)C=C(S2)/C=C\1/C(=O)C2=CC=CC=C2C1=C(C#N)C#N)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)SC1=C3SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)


![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
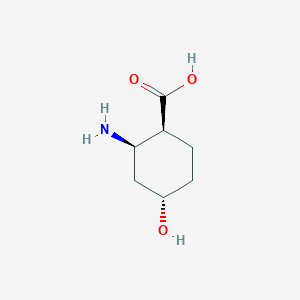
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
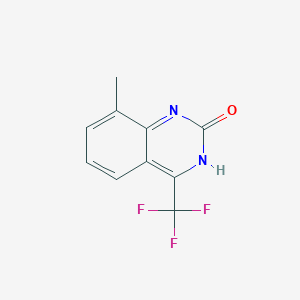
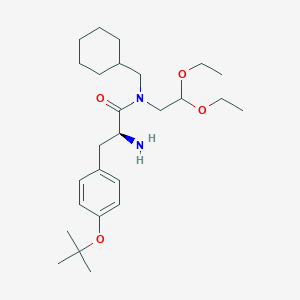

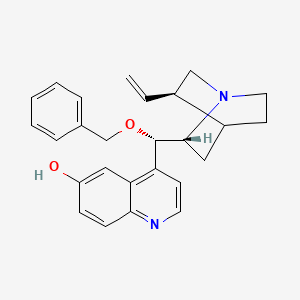
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
